Product packaging for Hydroxy dabrafenib(Cat. No.:CAS No. 1195767-77-1)

Hydroxy dabrafenib

Cat. No.: B1427101
CAS No.: 1195767-77-1
M. Wt: 535.6 g/mol
InChI Key: XUORVRVRUPDXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy dabrafenib is a key oxidative metabolite of the anticancer drug dabrafenib, a selective inhibitor of mutant BRAF V600E kinase . It is formed in the body primarily through the enzymatic activity of cytochrome P450 isoforms CYP2C8 and CYP3A4 . This metabolite is pharmacologically active and demonstrates approximately twofold higher in vitro potency in inhibiting mutant BRAF compared to the parent drug, dabrafenib . Consequently, this compound contributes significantly to the overall therapeutic activity in BRAF-mutation positive cancers, such as melanoma, non-small cell lung cancer, and anaplastic thyroid cancer . In research settings, this compound is a critical analyte for conducting pharmacokinetic and pharmacodynamic studies. Its quantification is essential for understanding the exposure-response relationship in patients treated with dabrafenib, investigating interindividual variability in drug metabolism, and assessing potential correlations with clinical outcomes like efficacy and toxicity . It is used as a reference standard in the development of bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of dabrafenib and its metabolites in human plasma . Further research explores the role of the hydroxy-dabrafenib to dabrafenib plasma exposure ratio as a potential biomarker for treatment efficacy . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20F3N5O3S2 B1427101 Hydroxy dabrafenib CAS No. 1195767-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-(1-hydroxy-2-methylpropan-2-yl)-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O3S2/c1-23(2,11-32)21-30-18(19(35-21)16-9-10-28-22(27)29-16)12-5-3-8-15(17(12)26)31-36(33,34)20-13(24)6-4-7-14(20)25/h3-10,31-32H,11H2,1-2H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUORVRVRUPDXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195767-77-1
Record name Hydroxy dabrafenib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195767771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXY DABRAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N549WYF8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualizing Raf Kinase Inhibitors and the Mitogen Activated Protein Kinase Mapk Pathway in Molecular Oncology

The mitogen-activated protein kinase (MAPK) pathway, which includes the RAS-RAF-MEK-ERK signaling cascade, is a fundamental cellular pathway that governs critical processes such as cell growth, proliferation, differentiation, and survival. mdpi.comnih.govresearchgate.net In normal cellular function, this pathway transmits extracellular signals to the nucleus, maintaining cellular homeostasis. researchgate.net However, dysregulation of the MAPK pathway is a common feature in many human cancers. nih.govresearchgate.net

Oncogenic mutations in genes within this cascade can lead to its constitutive, or constant, activation, resulting in uncontrolled cell proliferation and resistance to apoptosis, which are hallmarks of cancer. mdpi.com One of the most frequently mutated components in this pathway is the BRAF kinase. mdpi.comnih.gov Mutations in the BRAF gene are found in a significant percentage of specific cancers, including approximately 50% of melanomas. fda.govmetabolon.comtga.gov.au The most common of these is the V600E mutation, which markedly increases the kinase's activity. tga.gov.au

This has made the BRAF kinase a key therapeutic target in molecular oncology. mdpi.com RAF kinase inhibitors are a class of small-molecule drugs designed to block the activity of these mutated proteins. nih.gov Dabrafenib (B601069) is a potent and selective, ATP-competitive inhibitor of RAF kinases, with high affinity for mutated forms such as BRAF V600E, V600K, and V600D. fda.govmetabolon.comnih.goveuropa.eu By binding to the active site of the mutated kinase, dabrafenib prevents the downstream phosphorylation of MEK and ERK, thereby inhibiting the aberrant signaling that drives tumor cell growth and promoting cancer cell apoptosis. nih.gov

The Scientific Imperative for Understanding Active Metabolites in Small Molecule Drug Development

In the development of small molecule drugs, the journey of a compound through the body is a critical area of study. When a drug is administered, it undergoes metabolism, a process of chemical alteration by the body, primarily to render it more water-soluble for excretion. acs.org This process often results in the formation of metabolites, which can be either inactive or pharmacologically active. metabolon.com

An active metabolite is a product of drug metabolism that retains biological activity and can produce its own pharmacological effects. nih.govcreative-proteomics.commetwarebio.com These effects can be similar to, more potent than, or even different from those of the parent drug. metabolon.comcreative-proteomics.com The presence of active metabolites is of significant scientific importance for several reasons:

Influence on Safety and Toxicity : Metabolites can also contribute to adverse drug reactions or toxicity, sometimes through different mechanisms than the parent drug. metabolon.comcreative-proteomics.com

Drug-Drug Interactions : Active metabolites can influence drug-drug interactions by inhibiting or inducing metabolic enzymes, which can alter the concentrations and effects of co-administered drugs. metwarebio.com

Therefore, the early identification and characterization of active metabolites during preclinical investigation are imperative for accurately interpreting pharmacological data, optimizing drug design, and ensuring the safe and effective development of new therapies. acs.orgnih.gov

Overview of Hydroxy Dabrafenib As a Key Metabolite of Dabrafenib in Preclinical Investigation

Biochemical Pathways of Hydroxy-Dabrafenib Formation and Further Biotransformation

The metabolic conversion of dabrafenib is a multi-step process primarily occurring in the liver. This pathway begins with the hydroxylation of the parent drug to form hydroxy-dabrafenib, which then undergoes further oxidation.

Enzymatic Hydroxylation of Dabrafenib to Hydroxy-Dabrafenib

The initial and pivotal step in the metabolism of dabrafenib is its oxidation to hydroxy-dabrafenib. drugbank.comfda.gov This reaction involves the hydroxylation of the t-butyl group of the dabrafenib molecule. vulcanchem.com

In vitro studies using human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying the key enzymes responsible for the formation of hydroxy-dabrafenib. nih.gov These investigations have conclusively shown that the metabolism of dabrafenib to hydroxy-dabrafenib is principally mediated by two major cytochrome P450 isoforms: CYP2C8 and CYP3A4. drugbank.comfda.goveuropa.eudrugs.com

Studies have quantified the relative contributions of these enzymes, indicating that CYP2C8 is the predominant enzyme, responsible for approximately 56-67% of dabrafenib metabolism, while CYP3A4 contributes about 24%. nih.govresearchgate.net This highlights the critical role of both enzymes in the initial metabolic clearance of dabrafenib. nih.gov

While CYP2C8 and CYP3A4 are the primary drivers of hydroxy-dabrafenib formation, further research has revealed minor contributions from other CYP isoforms. fda.gov Specifically, CYP2C9 and CYP2C19 have been identified as having a lesser role in the hydroxylation of dabrafenib. fda.gov Their contribution is considered minor compared to the significant roles of CYP2C8 and CYP3A4. fda.gov

Subsequent Oxidative Metabolism of Hydroxy-Dabrafenib to Carboxy-Dabrafenib

Following its formation, hydroxy-dabrafenib is not the final metabolic product. It serves as a substrate for further oxidation, leading to the formation of carboxy-dabrafenib. drugbank.comfda.goveuropa.eu

Mechanistic Role of CYP3A4 in Downstream Metabolic Pathways

The subsequent oxidation of hydroxy-dabrafenib to carboxy-dabrafenib is primarily catalyzed by CYP3A4. drugbank.comfda.goveuropa.eu This positions CYP3A4 as a crucial enzyme in both the formation of hydroxy-dabrafenib and its further biotransformation. drugbank.comfda.goveuropa.eu The resulting carboxy-dabrafenib can then undergo a non-enzymatic decarboxylation to form desmethyl-dabrafenib. fda.goveuropa.eu

Investigational Approaches for Metabolic Profiling in Biologically Relevant Systems

The elucidation of these complex metabolic pathways has been made possible through various investigational techniques that model human metabolism.

In Vitro Studies Utilizing Human Liver Microsomes

A cornerstone of metabolic research for drugs like dabrafenib is the use of in vitro systems, particularly human liver microsomes (HLMs). nih.gov HLMs contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 family, making them an excellent model for studying hepatic metabolism. d-nb.info Incubations of dabrafenib with HLMs have been used to identify the metabolites formed and to pinpoint the specific enzymes involved through the use of selective chemical inhibitors and recombinant enzymes. nih.govnih.gov For instance, studies have demonstrated the formation of hydroxy-dabrafenib when dabrafenib is incubated with HLMs in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is essential for CYP enzyme activity. d-nb.info

Table 1: Key Cytochrome P450 Enzymes in Dabrafenib Metabolism

Metabolic Step Primary Enzymes Minor Contributing Enzymes
Dabrafenib → Hydroxy-Dabrafenib CYP2C8, CYP3A4 drugbank.comfda.goveuropa.eu CYP2C9, CYP2C19 fda.gov
Hydroxy-Dabrafenib → Carboxy-Dabrafenib CYP3A4 drugbank.comfda.goveuropa.eu

Table 2: Relative Contribution of Primary CYP Enzymes to Hydroxy-Dabrafenib Formation

Enzyme Contribution Percentage
CYP2C8 56-67% nih.govresearchgate.net
CYP3A4 24% nih.govresearchgate.net

Characterization Using Recombinant Human Cytochrome P450 Enzymes

In vitro studies utilizing recombinant human cytochrome P450 (CYP) enzymes have been instrumental in identifying the specific enzymes responsible for the metabolism of dabrafenib and its metabolites. These studies have confirmed that the formation of hydroxy-dabrafenib from dabrafenib is primarily mediated by CYP2C8 and CYP3A4. drugbank.comfda.govresearchgate.netnih.gov Specifically, research indicates that CYP2C8 is the predominant enzyme in this conversion, with a significant contribution from CYP3A4. fda.govnih.gov Minor contributions from CYP2C9 and CYP2C19 have also been noted. fda.gov

The subsequent oxidation of hydroxy-dabrafenib to carboxy-dabrafenib is primarily catalyzed by CYP3A4. vulcanchem.comdrugbank.comfda.gov Desmethyl-dabrafenib, another major metabolite, is also metabolized mainly by CYP3A4, with some involvement from CYP2C9 and CYP2C19. fda.gov Carboxy-dabrafenib itself is not metabolized by any of the CYP enzymes. fda.gov

The table below summarizes the key enzymes involved in the metabolism of dabrafenib and its primary metabolites, as determined by studies with recombinant human CYP enzymes.

MetaboliteFormation / MetabolismPrimary CYP EnzymesSecondary CYP Enzymes
Hydroxy-dabrafenib Formation from DabrafenibCYP2C8, CYP3A4 drugbank.comfda.govresearchgate.netnih.govCYP2C9, CYP2C19 fda.gov
Carboxy-dabrafenib Formation from Hydroxy-dabrafenibCYP3A4 vulcanchem.comdrugbank.comfda.gov
Desmethyl-dabrafenib MetabolismCYP3A4 fda.govCYP2C9, CYP2C19 fda.gov

It is also important to note that dabrafenib itself can influence the activity of these enzymes. It has been shown to be an inducer of CYP3A4 and CYP2B6. researchgate.net In vitro studies have also demonstrated that dabrafenib can inhibit the activity of CYP2C8, CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.gov

Metabolite Identification and Quantification in Human Hepatocyte Cultures

Studies using human hepatocyte cultures have been crucial for identifying and quantifying the metabolites of dabrafenib in a system that closely mimics the in vivo environment. These in vitro models allow for the investigation of metabolic pathways and the formation of various metabolites, including hydroxy-dabrafenib.

In human hepatocyte cultures, the metabolic pathways observed are qualitatively similar to those seen in vivo, with no evidence of human-specific metabolites that are not found in preclinical animal models. The primary metabolites identified in these cultures are consistent with those found in circulation, namely hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib. researchgate.net

The formation of these metabolites can be quantified over time in hepatocyte incubations. For instance, at a concentration of 30 μM dabrafenib, an increase in the mRNA expression of CYP2B6 and CYP3A4 has been observed, indicating an induction of these enzymes. researchgate.netnih.gov This induction is a key factor in dabrafenib's own metabolism.

The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), allows for the precise measurement of dabrafenib and its metabolites in plasma samples from patients and in the supernatant from hepatocyte cultures. nih.gov These methods have been validated for the quantitative analysis of dabrafenib and the semi-quantitative analysis of its metabolites. nih.gov

Kinetic Characterization of Hydroxylation Reactions Mediated by Cytochrome P450 Enzymes

The formation of hydroxy-dabrafenib from its parent compound, dabrafenib, is an oxidative reaction primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govfda.gov The specific reaction involves the hydroxylation of the t-butyl group of dabrafenib. researchgate.net

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP2C8 and CYP3A4 as the principal enzymes responsible for this metabolic conversion. drugbank.comfda.govnih.gov Quantitative analyses have determined that CYP2C8 is the predominant enzyme, accounting for approximately 56% to 67% of the metabolism, while CYP3A4 contributes about 24%. nih.govresearchgate.net Minor contributions from other isoforms, including CYP2C9 and CYP2C19, have also been noted. drugbank.com

Inhibitory Effects of Hydroxy-Dabrafenib on Cytochrome P450 Enzyme Activities

Hydroxy-dabrafenib, as a major circulating metabolite, has been investigated for its potential to inhibit various CYP450 enzymes, which is a key factor in assessing drug-drug interaction risks.

Studies have shown that hydroxy-dabrafenib exhibits inhibitory activity against the CYP1A2 isoform. researchgate.netnih.gov The calculated IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined to be 83 μM. researchgate.netnih.govresearchgate.net

Hydroxy-dabrafenib also demonstrates inhibition of the CYP2C9 isoform. researchgate.netnih.gov The in vitro calculated IC50 value for the inhibition of CYP2C9 by hydroxy-dabrafenib is 29 μM. researchgate.netnih.govresearchgate.net

The inhibitory potential of hydroxy-dabrafenib extends to the CYP3A4 isoform, a critical enzyme in the metabolism of many drugs. researchgate.netnih.gov Using midazolam as the probe substrate, the calculated IC50 value for hydroxy-dabrafenib against CYP3A4 was found to be 44 μM. researchgate.netnih.govresearchgate.net

Table 1: In Vitro Inhibitory Effects of Hydroxy-Dabrafenib on Cytochrome P450 Enzymes

Cytochrome P450 Isoform IC50 Value (μM) Reference Probe Substrate
CYP1A2 83 Not Specified
CYP2C9 29 Not Specified
CYP3A4 44 Midazolam

Data sourced from in vitro studies. researchgate.netnih.govresearchgate.net

In vitro investigations were conducted to determine if hydroxy-dabrafenib causes metabolism-dependent inhibition (MDI) of CYP enzymes, a process where an enzyme is irreversibly inactivated by a metabolite. The results of these studies indicated that hydroxy-dabrafenib did not cause metabolism-dependent inhibition of the tested CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. researchgate.net This is in contrast to the parent compound, dabrafenib, which was shown to be a metabolism-dependent inhibitor of CYP3A4. nih.govresearchgate.net

In Vitro Inhibition of CYP3A4 Isoform

Substrate Specificity and Reaction Mechanisms within the Metabolic Cascade

The metabolic pathway of dabrafenib is a multi-step cascade involving several key metabolites. drugbank.commdpi.com The initial and primary step is the hydroxylation of dabrafenib to form hydroxy-dabrafenib, a reaction catalyzed with high specificity by CYP2C8 and, to a lesser extent, CYP3A4. drugbank.comnih.govpharmgkb.org

Molecular Pharmacology and Target Engagement Research of Hydroxy Dabrafenib

In Vitro Inhibition Studies of BRAF Kinase Activity

Biochemical assays have been crucial in quantifying the direct inhibitory effects of hydroxy-dabrafenib on the BRAF kinase enzyme, establishing its potency against both wild-type and various mutant forms of the protein.

For context, the parent drug, dabrafenib (B601069), is a highly potent inhibitor of several mutated forms of BRAF kinase, including V600E, V600K, and V600D. fda.govglobalrph.com Hydroxy-dabrafenib's ability to effectively inhibit the V600E mutant, the most common BRAF mutation, underscores its clinical relevance.

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) for hydroxy-dabrafenib, providing a quantitative measure of its potency. In assays evaluating its effect on the BRAF V600E mutant enzyme, hydroxy-dabrafenib exhibited an IC50 value of 2 µM. The metabolite also shows activity against wild-type BRAF, with IC50 values of 6 µM in assays using the human enzyme.

These values are comparable to those of the parent compound, dabrafenib, which has IC50 values of 0.65 nM, 0.5 nM, and 1.84 nM for BRAF V600E, V600K, and V600D enzymes, respectively. fda.govglobalrph.com Dabrafenib also inhibits wild-type BRAF and CRAF kinases with IC50 values of 3.2 nM and 5.0 nM, respectively. fda.govglobalrph.com

Table 1: Comparative IC50 of Dabrafenib and Hydroxy-Dabrafenib in Biochemical Assays
CompoundKinase TargetIC50 (nM)Source
DabrafenibBRAF V600E0.65 fda.govglobalrph.com
DabrafenibBRAF V600K0.5 fda.govglobalrph.com
DabrafenibBRAF V600D1.84 fda.govglobalrph.com
DabrafenibWild-Type BRAF3.2 fda.govglobalrph.com
DabrafenibWild-Type CRAF5.0 globalrph.com
Hydroxy-dabrafenibBRAF V600E2000 (2 µM)
Hydroxy-dabrafenibWild-Type BRAF (human)6000 (6 µM)

Comparative Potency Analysis Against Wild-Type and Mutant BRAF (V600E, V600K, V600D)

Cellular Impact on MAPK Signaling Pathway in Preclinical Models

Beyond direct enzyme inhibition, the functional impact of hydroxy-dabrafenib has been evaluated in preclinical cellular models. These studies confirm that its biochemical potency translates to effective suppression of the MAPK signaling pathway and inhibition of tumor cell proliferation.

A primary indicator of BRAF inhibitor activity within a cell is the suppression of the downstream kinase ERK's phosphorylation (pERK). Inhibition of pERK confirms that the drug is engaging its target and blocking the signaling cascade. plos.org

In cellular assays using melanoma cells, hydroxy-dabrafenib has been shown to be a potent inhibitor of ERK phosphorylation. Research documented in an Australian Public Assessment Report found that hydroxy-dabrafenib inhibited pERK with an IC50 value of 8 nM, which was similar to the 7 nM IC50 observed for the parent drug, dabrafenib, in the same assay. This demonstrates that hydroxy-dabrafenib effectively penetrates cells and suppresses the MAPK pathway at concentrations comparable to dabrafenib. The relative potency of the metabolites was confirmed using a protein-shifted SK-MEL-28 cellular pERK inhibition assay. aacrjournals.org

The ultimate goal of inhibiting the MAPK pathway is to halt uncontrolled cell growth. Studies have confirmed that hydroxy-dabrafenib effectively inhibits the proliferation of cancer cell lines harboring BRAF mutations.

Specifically, in the BRAF V600E-mutant melanoma cell line SK-MEL-28, hydroxy-dabrafenib inhibited cell growth with a concentration required to reduce growth by 50% (gIC50) of less than 23 nM. This finding directly links its biochemical and cellular signaling inhibition to a significant anti-proliferative effect in a relevant cancer model. encyclopedia.pub

Table 2: Cellular Activity of Hydroxy-Dabrafenib in Melanoma Cell Models
Assay TypeCell LineCompoundIC50 / gIC50 (nM)Source
pERK InhibitionMelanoma CellsDabrafenib7
pERK InhibitionMelanoma CellsHydroxy-dabrafenib8
Cell ProliferationSK-MEL-28 (BRAF V600E)Dabrafenib<23
Cell ProliferationSK-MEL-28 (BRAF V600E)Hydroxy-dabrafenib<23

Investigation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Inhibition

Macromolecular Interactions: Protein Binding Dynamics

Research has demonstrated that hydroxy-dabrafenib, similar to its parent compound dabrafenib, is highly bound to plasma proteins. tga.gov.aufda.gov In vitro studies across different species have consistently shown a high degree of protein binding. tga.gov.au Specifically, in human plasma, hydroxy-dabrafenib exhibits a binding extent of 96-98%. tga.gov.au This high affinity for plasma proteins, predominantly albumin, means that a substantial portion of the metabolite is sequestered in the bloodstream, existing in a bound, inactive state.

This characteristic is shared among dabrafenib and its major metabolites, although the extent of binding varies slightly between them. tga.gov.au The extensive protein binding is a key feature of the molecular profile of these compounds. fda.gov

Plasma Protein Binding of Dabrafenib and its Metabolites in Humans
CompoundPlasma Protein Binding (%)Source
Dabrafenib99.7% drugbank.comnih.govmims.comguidetopharmacology.org
Hydroxy-dabrafenib 96-98% tga.gov.au
Desmethyl-dabrafenib>99% tga.gov.au
Carboxy-dabrafenib99% tga.gov.au

The high degree of plasma protein binding directly impacts the free (unbound) concentration of hydroxy-dabrafenib, which is the fraction pharmacologically active and available to engage with its target, the BRAF kinase. mdpi.comresearchgate.net With 96-98% of hydroxy-dabrafenib bound to plasma proteins, only a small fraction, approximately 2-4%, is free to diffuse into tissues and exert its inhibitory effect on the MAPK pathway. tga.gov.aulife-science-alliance.org

Despite this low free fraction, hydroxy-dabrafenib is considered a significant contributor to the clinical activity of dabrafenib. guidetopharmacology.orgfda.govnih.govpharmgkb.org This is attributable to several factors. Firstly, hydroxy-dabrafenib demonstrates a twofold higher potency as an inhibitor of mutant BRAF compared to the parent drug. mdpi.com Secondly, its systemic exposure in plasma is substantial. Studies have shown that the steady-state trough concentrations of hydroxy-dabrafenib can be comparable to, or even exceed, those of dabrafenib itself. nih.govnih.gov For instance, at a standard dosing regimen, the median trough concentration of hydroxy-dabrafenib was reported to be 76.0 ng/mL, compared to 45.0 ng/mL for dabrafenib. nih.gov

Steady-State Pharmacokinetic Parameters of Dabrafenib and Hydroxy-Dabrafenib
ParameterDabrafenibHydroxy-dabrafenibSource
Median Trough Concentration (ng/mL)45.076.0 nih.gov
Steady-State Pre-dose Concentration (ng/mL)46.669.3 nih.gov
Mean Metabolite to Parent AUC Ratio0.9 for hydroxy-dabrafenib fda.govpharmgkb.org
Terminal Half-life (hours)810 drugbank.commims.comfda.govpharmgkb.org

In research models, these dynamics are crucial. The equilibrium between bound and unbound hydroxy-dabrafenib dictates its availability. The mean area under the curve (AUC) ratio of hydroxy-dabrafenib to parent dabrafenib is approximately 0.9, indicating comparable systemic exposure over a dosing interval. fda.govpharmgkb.org The terminal half-life of hydroxy-dabrafenib is also slightly longer than that of dabrafenib (10 hours versus 8 hours), contributing to its sustained plasma levels. drugbank.commims.compharmgkb.org

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Hydroxy Dabrafenib

Disposition Kinetics of Hydroxy-Dabrafenib in Preclinical Animal Models

The disposition kinetics of hydroxy-dabrafenib have been evaluated in several preclinical species to understand its absorption, distribution, and elimination characteristics, which inform its potential contribution to the activity of dabrafenib (B601069).

Pharmacokinetic studies in preclinical animal models have established the terminal half-life of hydroxy-dabrafenib. In rats, the elimination half-life was approximately 4 hours, while in dogs, it was shorter, at around 2 hours. tga.gov.au This is in contrast to the terminal half-life in humans, which is approximately 10 hours, closely paralleling the 8-hour half-life of the parent compound, dabrafenib. drugbank.comfda.gov

Table 1: Terminal Half-Life of Hydroxy-Dabrafenib in Preclinical Species vs. Humans

Species Terminal Half-Life (t½)
Rat ~4 hours tga.gov.au
Dog ~2 hours tga.gov.au

Table 2: Mean Metabolite-to-Parent (Hydroxy-Dabrafenib/Dabrafenib) AUC Ratios After Repeated Dosing

Species AUC Ratio (Metabolite/Parent)
Mouse 0.6 tga.gov.au

Assessment of Metabolite-to-Parent Area Under the Curve (AUC) Ratios

Contributions to the Overall Pharmacological Activity of the Parent Compound Dabrafenib

Table 3: Relative In Vitro Inhibitory Potency of Hydroxy-Dabrafenib

Assay Type Finding Reference
Mutant BRAF Inhibition 2-fold higher potency than dabrafenib nih.gov

In Vivo Mechanistic Studies in Xenograft Models

The antitumor activity of dabrafenib, driven by both the parent compound and its active metabolites, has been extensively studied in preclinical xenograft models.

In preclinical studies using human melanoma xenograft models with the BRAFV600E mutation (such as A375P and Colo 205), oral administration of dabrafenib resulted in significant, dose-dependent tumor growth inhibition. plos.orgplos.orgnih.gov This inhibition of tumor growth was shown to be a direct result of on-target MAPK pathway suppression. nih.gov

Biomarker Analysis: Downregulation of ERK Phosphorylation in Tumor Tissues

In vivo studies with the parent drug, dabrafenib, have shown that inhibition of ERK phosphorylation can be sustained even when dabrafenib's own circulating concentrations are below the levels required for in vitro inhibition. nih.gov This observation led to the hypothesis that active metabolites, such as hydroxy-dabrafenib, are significant contributors to the sustained pharmacodynamic effect on tumor tissues. nih.gov

Preclinical investigations have confirmed that hydroxy-dabrafenib, along with other metabolites, is an active inhibitor of the MAPK pathway. tga.gov.au Specific in vitro assays were conducted to quantify the direct effect of hydroxy-dabrafenib on ERK phosphorylation in melanoma cells. These biomarker analyses have demonstrated that hydroxy-dabrafenib is a potent inhibitor of pERK. tga.gov.au

One key study detailed the comparative inhibitory activity of dabrafenib and its major metabolites in an ERK phosphorylation assay using melanoma cells. The findings showed that hydroxy-dabrafenib (referred to as M7 in the study) exhibited potent inhibition of pERK, with an activity level comparable to that of the parent drug, dabrafenib. tga.gov.au This confirms that the metabolic conversion of dabrafenib to hydroxy-dabrafenib does not diminish its capacity to suppress the MAPK pathway's downstream signaling.

The research findings from this biomarker analysis are summarized in the table below, which presents the half-maximal inhibitory concentration (IC50) values for each compound against ERK phosphorylation. A lower IC50 value indicates greater potency.

Table 1: Inhibitory Activity of Dabrafenib and its Metabolites on ERK Phosphorylation in Melanoma Cells

CompoundMetabolite CodeIC50 (nM) in ERK Phosphorylation Assay
Dabrafenib-8
Hydroxy-dabrafenib M77
Desmethyl-dabrafenibM89
Carboxy-dabrafenibM4156

Data sourced from the Australian Public Assessment Report for Dabrafenib mesilate. tga.gov.au

Computational Chemistry and Structure Activity Relationship Sar Exploration of Hydroxy Dabrafenib

Molecular Docking Simulations for BRAF Kinase Binding Site

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing exclusively on hydroxy-dabrafenib are not extensively available in public literature, inferences can be drawn from the well-documented docking studies of its parent compound, dabrafenib (B601069), with the BRAF kinase.

Dabrafenib is known to bind to the ATP-binding pocket of the BRAF kinase. unne.edu.ar The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. The sulfonamide moiety of dabrafenib typically forms crucial hydrogen bonds with the kinase hinge region. The thiazole (B1198619) and pyrimidine (B1678525) rings also engage in significant interactions within the binding site.

The introduction of a hydroxyl group in hydroxy-dabrafenib, located on the tert-butyl group of dabrafenib, suggests the potential for additional interactions within the BRAF binding site. This hydroxyl group could act as a hydrogen bond donor or acceptor, potentially forming a new hydrogen bond with nearby amino acid residues. This additional interaction could contribute to a more stable binding complex, which may in part explain the observed high potency of hydroxy-dabrafenib.

A hypothetical docking pose could place the hydroxyl group in proximity to residues capable of hydrogen bonding, thereby anchoring the ligand more firmly in the binding pocket. The precise nature and impact of this additional interaction would require dedicated molecular dynamics simulations to be fully elucidated.

Comparative Structural Analysis and Ligand-Target Interactions with Dabrafenib

A comparative analysis of hydroxy-dabrafenib and dabrafenib highlights the subtle yet significant impact of a single hydroxyl group on the molecule's properties and biological activity.

Table 1: Structural and Activity Comparison of Dabrafenib and Hydroxy-dabrafenib

FeatureDabrafenibHydroxy-dabrafenib
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂C₂₃H₂₀F₃N₅O₃S₂
Molecular Weight 519.57 g/mol 535.57 g/mol
Key Structural Difference tert-butyl groupHydroxylated tert-butyl group
BRAF V600E Inhibition (IC₅₀) ~0.65 nM researchgate.netReported to have twofold higher potency than dabrafenib nih.gov

The primary structural difference, the hydroxyl group, increases the polarity of hydroxy-dabrafenib compared to dabrafenib. This alteration can influence its solubility, membrane permeability, and interactions with the target protein. The reported higher potency of hydroxy-dabrafenib suggests that the addition of the hydroxyl group leads to more favorable ligand-target interactions. nih.gov This could be due to the formation of an additional hydrogen bond, as hypothesized in the molecular docking section, or through a more complex alteration of the molecule's electronic and conformational properties that favor a tighter binding to the BRAF kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for BRAF Inhibition Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. As of now, specific QSAR models developed exclusively for hydroxy-dabrafenib have not been reported in the literature. However, general QSAR principles can be applied to understand the structure-activity relationship.

For a series of BRAF inhibitors, key molecular descriptors often include:

Topological descriptors: Describing the size and shape of the molecule.

Electronic descriptors: Such as partial charges and polarizability, which influence electrostatic interactions.

Hydrophobic descriptors: Like the partition coefficient (logP), which affects how the molecule distributes between aqueous and lipid environments.

The hydroxylation of dabrafenib to form hydroxy-dabrafenib would significantly alter some of these descriptors.

Table 2: Hypothetical Change in Key QSAR Descriptors from Dabrafenib to Hydroxy-dabrafenib

DescriptorDabrafenib (Estimated)Hydroxy-dabrafenib (Estimated Change)Implication for BRAF Inhibition
LogP HighLowerMay alter cell permeability and binding site interactions.
Polar Surface Area (PSA) ModerateHigherIncreased potential for hydrogen bonding.
Number of H-bond donors 12Increased potential for hydrogen bonding with the target.

Predictive Computational Models for Hydroxy-Dabrafenib's Metabolic Fate

While comprehensive predictive computational models for the complete metabolic cascade of hydroxy-dabrafenib are not publicly detailed, its formation is a well-understood and predictable metabolic process. Dabrafenib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C8 to form hydroxy-dabrafenib. drugbank.commedscape.com

Computational models that predict the site of metabolism (SOM) by CYP enzymes are widely used in drug discovery. These models typically analyze the chemical structure of a drug and identify atoms that are most susceptible to enzymatic oxidation. The formation of hydroxy-dabrafenib via the oxidation of the tert-butyl group of dabrafenib is a classic example of a predictable metabolic transformation.

Furthermore, hydroxy-dabrafenib itself is a substrate for further metabolism, being oxidized to carboxy-dabrafenib. drugbank.commedscape.com Predictive computational models could also be employed to forecast this subsequent metabolic step. By analyzing the structure of hydroxy-dabrafenib, these models could identify the hydroxyl group as a likely site for further oxidation.

Advanced Analytical Methodologies for Research Applications of Hydroxy Dabrafenib

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development and validation of robust LC-MS/MS assays are fundamental for the precise measurement of hydroxy-dabrafenib in biological matrices. These assays offer high sensitivity and selectivity, which are essential for pharmacokinetic and metabolic studies. Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous quantification of dabrafenib (B601069) and its metabolites, including hydroxy-dabrafenib, in human plasma. nih.govnih.govresearchgate.net

Strategies for Quantitative Analysis in Biological Matrices (e.g., Serum, Plasma)

The quantitative analysis of hydroxy-dabrafenib in biological matrices like serum and plasma typically involves a multi-step process designed to ensure accuracy and reproducibility.

Sample Preparation: A critical first step is the extraction of the analyte from the complex biological matrix. Protein precipitation is a commonly employed technique. nih.govnih.govresearchgate.net This method involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to denature and precipitate proteins. nih.gov One study found that using methanol for protein precipitation improved peak shapes and reproducibility. nih.gov Another approach involves liquid-liquid extraction (LLE) using a solvent such as ethyl acetate (B1210297). japsonline.comjapsonline.com Following precipitation or extraction, the sample is typically centrifuged, and the supernatant containing the analyte is collected for analysis. nih.gov

Internal Standards: To account for variability during sample preparation and analysis, an internal standard (IS) is added to the samples. A deuterated form of dabrafenib, such as dabrafenib-d9, has been used as an internal standard. researchgate.net Another study utilized erlotinib-d6 as the internal standard. nih.gov The ratio of the analyte's response to the IS's response is used for quantification, which corrects for potential losses during the analytical process.

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system to separate hydroxy-dabrafenib from the parent drug, other metabolites, and endogenous matrix components. This separation is crucial for preventing interference and ensuring accurate quantification.

Establishment of Lower Limits of Quantification (LLOQ) for Research Sample Analysis

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Establishing a sensitive LLOQ is vital for accurately characterizing the pharmacokinetic profile of hydroxy-dabrafenib, especially at lower concentrations.

Several validated LC-MS/MS methods have reported LLOQs for hydroxy-dabrafenib in human plasma. One method reported an LLOQ of 10 ng/mL for hydroxy-dabrafenib. researchgate.netmdpi.com Another study, while focusing on dabrafenib, established an LLOQ of 1 ng/mL for hydroxy-dabrafenib in a 50 μL aliquot of human plasma. clinicaltrials.gov A separate LC-MS method reported an analytical measurement range for hydroxy-dabrafenib between 10 and 1250 ng/mL. researchgate.net

The determination of the LLOQ is a key part of the method validation process, ensuring that the assay is sensitive enough for its intended research application. acs.org

Chromatographic Separation Techniques for Metabolite Resolution

Effective chromatographic separation is essential to resolve hydroxy-dabrafenib from its parent compound, dabrafenib, and other major metabolites like carboxy-dabrafenib and desmethyl-dabrafenib. nih.govnih.govnih.gov This ensures that the measured signal is specific to hydroxy-dabrafenib, avoiding erroneous quantification due to co-eluting compounds.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase chromatography is the most common technique used for the separation of dabrafenib and its metabolites. nih.govnih.govnih.gov This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Several studies have detailed the specific columns and mobile phases used:

An Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) with a mobile phase consisting of 5 millimolars ammonium (B1175870) acetate and acetonitrile has been used. nih.gov

Another method employed a Phenomenex C18 analytical column (50×4.60 mm, 5.0 μm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid (85:15, v/v). japsonline.comjapsonline.com

An Accucore® C18 column (2.1 × 50 mm; 2.6 μm) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, has also been described. researchgate.net

The use of UPLC systems can offer advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. nih.govijper.org

Mass Spectrometric Detection and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. It allows for the specific detection and quantification of hydroxy-dabrafenib even in the presence of other compounds.

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecules [M+H]+ of hydroxy-dabrafenib and other analytes. nih.govnih.govnih.gov

Multiple Reaction Monitoring (MRM): The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule of hydroxy-dabrafenib) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell of the mass spectrometer. This highly specific transition provides excellent selectivity for the analysis.

For hydroxy-dabrafenib, the precursor ion ([M+H]+) has a mass-to-charge ratio (m/z) of 536.2. nih.gov The following product ions have been used for its detection:

m/z 293.1 nih.gov

m/z 323.1 nih.gov

The specific precursor and product ion transitions, along with optimized parameters like cone voltage and collision energy, are determined during method development to maximize the signal intensity and specificity for hydroxy-dabrafenib. nih.gov

Considerations for Analytical Method Validation in Preclinical Research According to Regulatory Guidelines

The validation of bioanalytical methods is a critical requirement to ensure the reliability, reproducibility, and accuracy of the data generated in preclinical studies. labmanager.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. labmanager.comeuropa.eufda.gov The International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline is a key document that harmonizes the expectations for bioanalytical method validation. europa.euich.org

A full method validation for preclinical research typically includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ich.org

Accuracy: The closeness of the determined value to the nominal or known true value. ich.org

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically evaluated at both the intra-day and inter-day levels. ich.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linearity of this curve is assessed over a defined range. ich.org

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ich.org

Recovery: The extraction efficiency of the analytical method for the analyte from the biological matrix. japsonline.comjapsonline.com

Matrix Effect: The effect of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. japsonline.comjapsonline.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govjapsonline.comjapsonline.com

Adherence to these validation parameters ensures that the analytical method is suitable for its intended purpose and that the data generated are reliable for decision-making in preclinical drug development. europa.eu

Future Directions in Hydroxy Dabrafenib Research

Elucidating Undiscovered Mechanistic Contributions of Metabolites to Kinase Inhibition

A key area of inquiry is the phenomenon of paradoxical MAPK pathway activation, which has been observed with ATP-competitive kinase inhibitors like dabrafenib (B601069) in BRAF wild-type cells. nih.gov It is critical to investigate whether hydroxy-dabrafenib and other metabolites, such as desmethyl-dabrafenib, contribute to or mitigate this effect. Differentiating the kinase selectivity and potency of each metabolite from the parent compound will provide a clearer picture of their roles in both on-target efficacy and potential off-target effects. Mechanistic studies using purified enzymes and cellular proliferation assays can compare the IC50 values of dabrafenib and its individual metabolites, clarifying their respective potencies and contributions to clinical activity. nih.govaacrjournals.org

Integration of Multi-Omics Data for Comprehensive Metabolite Pathway Understanding

A holistic understanding of the hydroxy-dabrafenib pathway necessitates the integration of multiple layers of biological data. Future research should leverage multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of dabrafenib metabolism and its downstream effects. frontiersin.orgsemanticscholar.org Such approaches can reveal how metabolic pathways are altered in drug-resistant cancers and identify new pharmacological targets. frontiersin.orgmdpi.com

By integrating genomic data, specifically variations in CYP2C8 and CYP3A4 genes, with metabolomic profiles, researchers can better predict inter-individual variability in hydroxy-dabrafenib formation and clearance. mdpi.com This could lead to personalized dosing strategies. Transcriptomic and proteomic analyses of cancer cells exposed to dabrafenib can identify changes in the expression of metabolic enzymes and transport proteins, revealing adaptive responses. semanticscholar.orgresearchgate.net Joint pathway analysis, merging metabolomic and proteomic data, can uncover unique pathways involved in drug resistance and cancer cell survival. mdpi.commdpi.com Ultimately, these integrated multi-omics strategies will provide a systems-level view of how hydroxy-dabrafenib is processed and how it influences cellular networks, paving the way for more effective and targeted therapeutic interventions. semanticscholar.orgresearchgate.net

Development of Novel High-Throughput Screening Assays for Metabolite Activity

To accelerate the functional characterization of hydroxy-dabrafenib and other metabolites, the development of novel high-throughput screening (HTS) assays is essential. Current HTS paradigms in drug discovery are well-suited for adaptation to specifically measure the activity of isolated metabolites. reactionbiology.com Future efforts should focus on creating robust, scalable assays to screen hydroxy-dabrafenib against large panels of kinases, identifying both its primary targets and any potential off-targets.

Cell-based HTS assays that measure cell viability or specific signaling events, such as the reduction of resazurin (B115843) by metabolically active cells, can be employed to determine the functional impact of hydroxy-dabrafenib on cancer cell lines. plos.org Furthermore, label-free HTS technologies like high-throughput mass spectrometry (HT-MS) offer a powerful alternative for directly measuring the interaction between metabolites and their target enzymes without the need for fluorescent or radioactive labels. nih.gov Developing a suite of HTS assays, from biochemical to cell-based formats, will enable rapid and efficient profiling of metabolite activity, helping to identify potential therapeutic opportunities and mechanisms of action that might be missed when studying the parent drug alone. drugtargetreview.com

Advanced In Vitro and In Vivo Models for Mechanistic Drug-Metabolite Interaction Studies

Advancing our understanding of hydroxy-dabrafenib requires sophisticated preclinical models that can accurately replicate human metabolic processes and tumor microenvironments. While traditional in vitro models like human liver microsomes and hepatocytes have been instrumental, future research must embrace more advanced systems. escientificpublishers.comnuvisan.com Three-dimensional (3D) organoids derived from patient tumors (patient-derived organoids or PDOs) offer a more physiologically relevant context, preserving the cellular heterogeneity and architecture of the original tumor, making them ideal for studying metabolite efficacy and toxicity. mdpi.comd-nb.info

In the in vivo setting, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are invaluable for assessing therapeutic response in a system that retains the genomic features of the original cancer. d-nb.infonih.gov The use of humanized mice, which possess a human immune system, further enhances the utility of PDX models, allowing for the study of interactions between metabolites and the immune system. mdpi.com Combining these advanced models with mechanistic pharmacokinetic (PK) modeling, which can simulate the formation and distribution of metabolites like hydroxy-dabrafenib, will provide a powerful platform for predicting clinical drug-drug interactions and optimizing treatment strategies. encyclopedia.pubresearchgate.netnih.gov These models will be critical for dissecting the complex interplay between dabrafenib, its active metabolites, and the tumor microenvironment. researchgate.netnih.gov

Q & A

Q. What molecular pathways are targeted by dabrafenib in BRAF-mutated cancers, and how can researchers validate pathway inhibition experimentally?

Dabrafenib selectively inhibits mutant BRAF kinase (e.g., V600E), suppressing MAPK/ERK signaling. To validate pathway inhibition:

  • Perform Reverse Phase Protein Array (RPPA) analysis to quantify phosphorylation changes in key nodes (e.g., MEK, ERK) over treatment timelines .
  • Use cell viability assays in BRAF-mutant vs. wild-type lines (e.g., C32 melanoma cells with V600E mutation vs. HEMa wild-type) to confirm selective toxicity .

Q. How should in vitro experiments be designed to compare dabrafenib efficacy across 2D and 3D cell culture models?

  • Include both 2D monolayers and 3D spheroids to capture differential responses (e.g., apoptosis vs. senescence). For melanoma, use BRAF-mutant lines (C32) and wild-type controls (HEMa) .
  • Quantify cell death via Annexin V/PI staining and senescence via SA-β-galactosidase assays . Monitor migration/adhesion changes in 3D models using collagen-embedded assays .

Q. What methodologies are recommended for testing dabrafenib synergy with other targeted agents (e.g., MEK inhibitors)?

  • Use Chou-Talalay combination index (CI) calculations in vitro to classify additive, synergistic, or antagonistic effects .
  • Validate synergies in vivo via xenograft models (e.g., BRAF-mutant thyroid cancer PDX) with dual-agent dosing, tracking tumor volume and survival .

Q. What protocols ensure accurate BRAF V600 mutation testing for dabrafenib eligibility in preclinical studies?

  • Follow Analytical Protocols (DAP) for BRAF testing, including PCR-based sequencing or immunohistochemistry (IHC) using validated antibodies (e.g., VE1 clone) .
  • Cross-validate results with NGS panels to detect co-occurring mutations (e.g., NRAS, PTEN) that may influence resistance .

Q. How do pharmacokinetic properties of dabrafenib influence preclinical trial design?

  • Conduct dose-escalation studies in animal models to establish maximum tolerated doses (MTD) and plasma concentration thresholds for efficacy.
  • Use LC-MS/MS to monitor drug levels in plasma/tissue, correlating with pharmacodynamic markers (e.g., pERK suppression) .

Advanced Research Questions

Q. How can network meta-analyses resolve contradictions in survival outcomes between dabrafenib monotherapy and combination regimens?

  • Pool hazard ratios (HRs) for progression-free survival (PFS) and overall survival (OS) across trials (e.g., COMBI-d, BRF113220) using multivariate models to account for outcome correlations .
  • Adjust for trial heterogeneity (e.g., prior therapies, mutation subtypes) and test "class-effect" assumptions for BRAF inhibitors .

Q. What strategies optimize dabrafenib-trametinib dosing to balance efficacy and toxicity in BRAF-mutant thyroid cancer?

  • Implement Bayesian adaptive trial designs with real-time toxicity monitoring (e.g., pyrexia, cutaneous SCCs).
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate trough concentrations with response rates and adverse events .

Q. How can researchers mitigate paradoxical MAPK pathway activation in BRAF wild-type cells during dabrafenib treatment?

  • Combine dabrafenib with MEK inhibitors (e.g., trametinib) to block downstream ERK activation, as demonstrated in melanoma and NSCLC trials .
  • Screen for RAS mutations in co-culture models to identify contexts where paradoxical activation is likely .

Q. What statistical methods are critical for interim analyses in phase III trials evaluating dabrafenib combinations?

  • Pre-specify O’Brien-Fleming stopping boundaries for efficacy/futility. For example, in the COMBI-v trial, an independent data monitoring committee (IDMC) halted the study early due to OS benefit (HR 0.69, p=0.002) .
  • Account for data lag by incorporating pre-planned sensitivity analyses with updated survival events .

Q. Why do response thresholds to dabrafenib vary across cancer types (e.g., melanoma vs. glioma)?

  • Investigate tumor microenvironment differences (e.g., blood-brain barrier penetration in gliomas) using PK studies in orthotopic models .
  • Perform genomic profiling of responders vs. non-responders to identify co-alterations (e.g., CDKN2A loss, PTEN mutations) that modulate sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy dabrafenib
Reactant of Route 2
Hydroxy dabrafenib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.